![molecular formula C8H16O4 B14277054 1,3-Propanediol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]- CAS No. 150196-31-9](/img/structure/B14277054.png)
1,3-Propanediol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]- is a chemical compound with the molecular formula C8H16O4 It is characterized by the presence of a tetrahydro-2H-pyran-2-yloxy group attached to a 1,3-propanediol backbone
Preparation Methods
The synthesis of 1,3-Propanediol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]- typically involves the reaction of 1,3-propanediol with tetrahydro-2H-pyran-2-ol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an appropriate solvent such as methanol or dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1,3-Propanediol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Scientific Research Applications
1,3-Propanediol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules and as a protecting group for alcohols in biochemical research.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,3-Propanediol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]- involves its ability to act as a protecting group for alcohols. The tetrahydro-2H-pyran-2-yloxy group can be introduced to protect hydroxyl groups during chemical reactions and later removed under acidic conditions. This property makes it valuable in multi-step synthesis processes where selective protection and deprotection of functional groups are required .
Comparison with Similar Compounds
Similar compounds to 1,3-Propanediol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]- include:
2-(Tetrahydro-2H-pyran-2-yloxy)ethanol: Similar structure but with an ethanol backbone.
Tetrahydro-2H-pyran-2-yl methanol: Contains a methanol backbone instead of 1,3-propanediol.
Tetrahydro-2H-pyran-2-yl acetate: An acetate ester with a tetrahydro-2H-pyran-2-yloxy group. The uniqueness of 1,3-Propanediol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]- lies in its specific structural arrangement, which imparts distinct chemical properties and reactivity
Properties
IUPAC Name |
2-(oxan-2-yloxy)propane-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O4/c9-5-7(6-10)12-8-3-1-2-4-11-8/h7-10H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFDEANKQYPHFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC(CO)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40469470 |
Source


|
| Record name | 1,3-Propanediol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150196-31-9 |
Source


|
| Record name | 1,3-Propanediol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
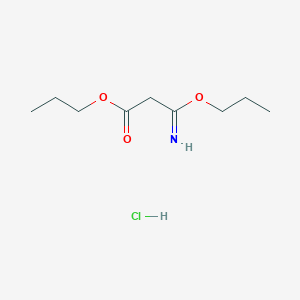
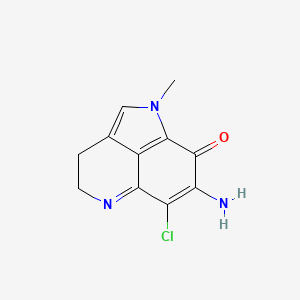
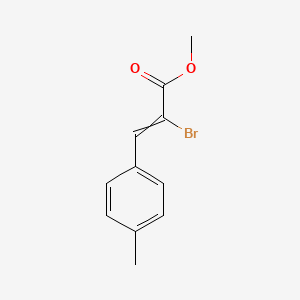


![Octanal, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14277005.png)
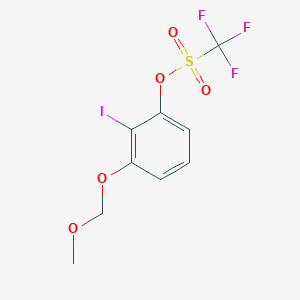



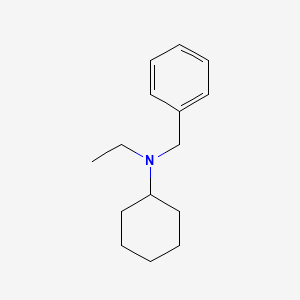
![4-[(Acetylsulfanyl)methyl]benzoic acid](/img/structure/B14277037.png)


